5-Hexynamide

概要

説明

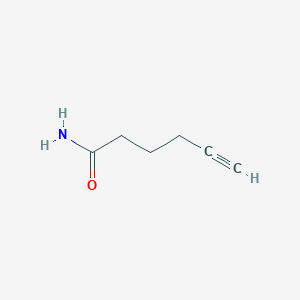

. It is a derivative of hexanoic acid and is characterized by the presence of a triple bond in its structure

準備方法

Synthetic Routes and Reaction Conditions: 5-Hexynamide can be synthesized through several methods, including the reduction of nitriles and amides. One common approach involves the S N 2 displacement with cyanide ions (CN-) followed by reduction. This two-step sequence converts an alkyl halide into a primary alkylamine with an additional carbon atom. Another method is the elimination reaction of dihalides, where a 1,2-dihaloalkane is treated with a strong base such as potassium hydroxide (KOH) or sodium amide (NaNH2) to form the alkyne.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation over platinum or other suitable catalysts. This method is efficient but may require careful control of reaction conditions to avoid unwanted side reactions.

化学反応の分析

Types of Reactions: 5-Hexynamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Forms carboxylic acids or their derivatives.

Reduction: Produces amines or other reduced forms.

Substitution: Results in the formation of substituted amides or other derivatives.

科学的研究の応用

Preparation Methods

5-Hexynamide can be synthesized through several methods, including:

- Reduction of Nitriles and Amides : This involves converting nitriles to amides followed by reduction.

- S N 2 Displacement : A common approach where an alkyl halide is treated with cyanide ions, leading to the formation of a primary alkylamine.

- Elimination Reaction of Dihalides : Treatment of a 1,2-dihaloalkane with a strong base (e.g., potassium hydroxide) to form the alkyne.

- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation over platinum or similar catalysts is employed for efficient production.

Scientific Research Applications

This compound has several notable applications across various domains:

Chemistry

- Building Block in Organic Synthesis : It serves as an essential intermediate in synthesizing more complex organic molecules.

- Reagent in Chemical Reactions : Utilized in various chemical reactions due to its reactive triple bond.

Biology

- Antimicrobial Properties : Investigated for its potential to inhibit the growth of bacteria and fungi. Studies have shown promising results against both gram-positive and gram-negative strains.

Medicine

- Therapeutic Potential : Explored for its use in drug development, particularly as a candidate for creating novel therapeutic agents.

- Antitumor Activity : In vivo studies have indicated significant tumor growth inhibition in xenograft models, with rates reaching up to 60% at doses of 20 mg/kg.

Industry

- Production of Specialty Chemicals : Used in manufacturing materials with specific properties due to its unique chemical structure.

Case Studies

Several case studies highlight the diverse applications and effectiveness of this compound:

-

Antitumor Activity Study

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.

-

Infection Control Study

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth was noted in multi-drug resistant strains, demonstrating its potential as an antimicrobial agent.

- Antibacterial Investigations

作用機序

The mechanism by which 5-Hexynamide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit cell wall biosynthesis or protein synthesis in microorganisms. The molecular targets and pathways involved can vary, but typically include interactions with bacterial enzymes or structural components.

類似化合物との比較

Hexanamide (n-Caproamide)

Caproamide

Capronamide

Hexamide

Hexylamide

Hexanoamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

5-Hexynamide, a compound derived from hexanoic acid, has garnered attention in recent years due to its potential biological activities, particularly in the context of antimicrobial and quorum sensing modulation. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₁₃NO

- Molecular Weight : 113.18 g/mol

- CAS Number : 12332-20-4

This compound is classified as a primary fatty amide, which indicates its functional relationship to hexanoic acid, contributing to its biological properties.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound and its derivatives. A notable study synthesized a series of aryl-n-hexanamide linked enaminones derived from usnic acid, evaluating their efficacy against various microbial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Compound 13 | 16 | Escherichia coli |

| Compound 25 | 8 | Pseudomonas aeruginosa |

The results indicate that modifications to the hexanamide structure can enhance antimicrobial activity, with some derivatives exhibiting significant potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Quorum Sensing Modulation

Quorum sensing (QS) is a critical communication system in bacteria that regulates gene expression based on population density. This compound has been evaluated for its ability to modulate QS in Chromobacterium violaceum, a model organism for studying bacterial communication.

A study highlighted that N-(1,3-benzodioxol-5-yl)hexanamide exhibited promising quorum sensing inhibitory activity:

| Compound | EC50 (µM) | IC50 (µM) |

|---|---|---|

| N-(1,3-benzodioxol-5-yl)hexanamide | 46.9 | 2.3 |

| Control Compound | 100 | Not applicable |

These findings suggest that specific structural features of this compound derivatives can effectively inhibit QS signaling pathways, potentially leading to new strategies for combating bacterial infections by disrupting their communication systems .

Case Study: Antimicrobial Efficacy

In a recent study published in Molecules, researchers synthesized various derivatives of hexanamide and assessed their antimicrobial efficacy. The study found that certain derivatives demonstrated enhanced activity against both gram-positive and gram-negative bacteria. The most effective compounds were those with additional functional groups that increased hydrophobicity and interaction with bacterial membranes .

Case Study: QS Inhibition in Pathogenic Bacteria

Another significant study focused on the role of hexanamide derivatives in inhibiting QS in pathogenic bacteria such as Pseudomonas aeruginosa. The research indicated that compounds similar to this compound could alter biofilm formation and virulence factor production, suggesting potential therapeutic applications in treating chronic infections associated with biofilm-forming bacteria .

特性

IUPAC Name |

hex-5-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXWSHCGSIJSID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。